molecular formula C18H30O2 B14154483 2-Dodecylbenzene-1,4-diol CAS No. 4595-23-7

2-Dodecylbenzene-1,4-diol

Cat. No.: B14154483
CAS No.: 4595-23-7
M. Wt: 278.4 g/mol
InChI Key: ZNQOWAYHQGMKBF-UHFFFAOYSA-N
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Description

2-Dodecylbenzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes, specifically the para-isomer It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions and a dodecyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylbenzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:

C6H4(OH)2+C12H25BrC6H3(OH)2C12H25+HBr\text{C}_6\text{H}_4(\text{OH})_2 + \text{C}_{12}\text{H}_{25}\text{Br} \rightarrow \text{C}_6\text{H}_3(\text{OH})_2\text{C}_{12}\text{H}_{25} + \text{HBr} C6​H4​(OH)2​+C12​H25​Br→C6​H3​(OH)2​C12​H25​+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylbenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like bromine (Br_2) and sulfuric acid (H_2SO_4) are employed for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated and sulfonated derivatives.

Scientific Research Applications

2-Dodecylbenzene-1,4-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of surfactants and polymers.

    Biology: Investigated for its antimicrobial properties.

    Medicine: Potential use in developing new pharmaceuticals due to its bioactive properties.

    Industry: Utilized in the production of detergents and lubricants.

Mechanism of Action

The mechanism of action of 2-Dodecylbenzene-1,4-diol involves its interaction with cellular membranes and enzymes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dodecyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone (benzene-1,4-diol): Lacks the dodecyl group, making it less lipophilic.

    Catechol (benzene-1,2-diol): An ortho-isomer with different reactivity and applications.

    Resorcinol (benzene-1,3-diol): A meta-isomer with distinct chemical properties.

Uniqueness

2-Dodecylbenzene-1,4-diol is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring enhanced lipophilicity and membrane interaction.

Properties

CAS No.

4595-23-7

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2-dodecylbenzene-1,4-diol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17(19)13-14-18(16)20/h13-15,19-20H,2-12H2,1H3

InChI Key

ZNQOWAYHQGMKBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C=CC(=C1)O)O

Origin of Product

United States

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